3-Nitro-2-naphthaldehyde
Description
Contextualization within Naphthaldehyde Chemistry Research
Naphthaldehydes, aromatic compounds consisting of a naphthalene (B1677914) skeleton bearing a formyl (-CHO) group, are significant subjects of research in organic chemistry. Their derivatives are widely studied for their applications in the synthesis of a variety of biologically active compounds and materials. orientjchem.orgrsc.org The reactivity of the aldehyde group, combined with the extended π-system of the naphthalene ring, makes them versatile building blocks. acs.org Research in this area encompasses the development of novel synthetic methodologies, the investigation of their chemical and photophysical properties, and their application as precursors for more complex molecular architectures. rsc.orgacs.org
Derivatives of naphthaldehyde are utilized in the creation of Schiff bases, which have demonstrated a broad spectrum of biological activities including antimicrobial, antioxidant, and anticancer properties. orientjchem.orgrsc.org The incorporation of various functional groups onto the naphthalene ring, such as hydroxyl or methoxy (B1213986) groups, can tune the electronic and steric properties of the molecule, leading to materials with specific characteristics like aggregation-induced emission (AIE) for bioimaging applications. The study of naphthaldehyde-water complexes also provides insights into non-covalent interactions and the hydration of polycyclic aromatic compounds. rsc.org
3-Nitro-2-naphthaldehyde is a specific derivative where a nitro group (-NO2) is present at the 3-position and an aldehyde group at the 2-position of the naphthalene ring. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the aldehyde group and the aromatic system. This positions this compound as a valuable intermediate in the synthesis of various heterocyclic compounds and dyes.
Historical Trajectory of Research on Nitro-naphthaldehyde Derivatives
The study of nitro compounds has a long history, developing alongside organic chemistry since the 19th century. mdpi-res.com The synthesis of nitro-naphthaldehyde derivatives, such as 1-nitro-2-naphthaldehyde (B10353), was first reported in the latter half of the 20th century. Early synthetic methods often involved the direct nitration of naphthalene derivatives, which posed challenges in controlling the regioselectivity, leading to mixtures of isomers. researchgate.net
A significant advancement in the synthesis of nitroarenes came with the development of vicarious nucleophilic substitution methods, which allowed for more selective formylation. Over the years, research has focused on improving synthetic strategies to enhance yields, purity, and regioselectivity. This has included the use of various catalysts and reaction conditions. For instance, the nitration of 2-acetyl naphtho[2,1-b]furan, derived from 2-hydroxy-1-naphthaldehyde (B42665), has been a route to produce 3-nitro derivatives. researchgate.net
The unique reactivity conferred by the nitro and aldehyde groups has driven research into the applications of these compounds. For example, nitro-naphthaldehydes have been used in the synthesis of Schiff bases, photochromic materials, and various heterocyclic systems. The evolution of analytical techniques has also played a crucial role in characterizing these compounds and understanding their reaction mechanisms.
Current Research Frontiers and Unaddressed Questions Pertaining to this compound
Current research on this compound and related compounds is focused on several key areas. One major frontier is the development of more efficient and environmentally friendly synthetic methods. This includes the exploration of novel catalytic systems and reaction pathways to improve selectivity and reduce waste.
Another active area of research is the application of these compounds as building blocks for functional materials and biologically active molecules. For instance, they are used in the synthesis of Schiff base ligands and their metal complexes, which are investigated for their catalytic and biological properties. rsc.org The photophysical properties of nitro-naphthaldehyde derivatives are also of interest for applications in materials science, such as in the development of photoresponsive materials. lookchem.com
Despite the progress made, several questions remain unaddressed. The full scope of the biological activities of this compound and its derivatives is yet to be explored. While it is used as an intermediate, its own potential as a bioactive molecule is not well-documented in publicly available research. Further investigation into its mechanism of action in biological systems is needed.
The reactivity of this compound in various chemical transformations also warrants deeper study. Understanding its behavior in complex multi-step syntheses could unlock new pathways to novel compounds. Additionally, computational studies, such as Density Functional Theory (DFT) calculations, could provide deeper insights into its electronic structure and reactivity, guiding future experimental work. rsc.org
Interactive Data Table
Below is a table summarizing some of the key chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇NO₃ | nih.gov |
| Molecular Weight | 201.18 g/mol | nih.gov |
| CAS Number | 73428-05-4 | nih.gov |
| IUPAC Name | 3-nitronaphthalene-2-carbaldehyde | nih.gov |
| Physical State | Solid | sigmaaldrich.com |
| Boiling Point | 354 °C (Predicted) | epa.gov |
| Melting Point | 109-110 °C | sigmaaldrich.com |
Structure
3D Structure
Properties
CAS No. |
73428-05-4 |
|---|---|
Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
3-nitronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H7NO3/c13-7-10-5-8-3-1-2-4-9(8)6-11(10)12(14)15/h1-7H |
InChI Key |
SMFXJXWPJBCOHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Nitro 2 Naphthaldehyde
Traditional Synthetic Pathways
Traditional approaches to the synthesis of 3-Nitro-2-naphthaldehyde often rely on well-established, multi-step reaction sequences that allow for precise control over the placement of functional groups.
A plausible and historically significant route to this compound involves a sequence starting from a precursor that facilitates the introduction of the nitro group at the desired position. One such conceptual pathway begins with the dinitration of naphthalene (B1677914) to produce 2,3-dinitronaphthalene. This intermediate can then be selectively reduced to afford 3-nitro-2-naphthylamine (B77541). The amino group in 3-nitro-2-naphthylamine serves as a handle for its conversion into an aldehyde function. This transformation can be achieved through a Sandmeyer-type reaction, where the amine is first diazotized and then reacted with a suitable reagent to introduce the formyl group.
Conceptual Multi-step Synthesis Pathway:
| Step | Starting Material | Reagents | Intermediate | Product |
| 1 | Naphthalene | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2,3-Dinitronaphthalene | - |
| 2 | 2,3-Dinitronaphthalene | Selective reducing agent | 3-Nitro-2-naphthylamine | - |
| 3 | 3-Nitro-2-naphthylamine | 1. NaNO₂, HCl2. Formylating agent (e.g., HCHO/Cu(I)) | Diazonium salt | This compound |
This table represents a conceptual pathway and specific reagents and conditions would require experimental validation.
The key challenge in this sequence lies in the initial regioselective dinitration of naphthalene to yield the 2,3-isomer and the subsequent selective reduction of one nitro group in the presence of the other.
The efficiency of multi-step syntheses is highly dependent on the optimization of each reaction step to maximize yields and minimize side products. For the nitration of naphthalene derivatives, controlling factors such as temperature, reaction time, and the nature of the nitrating agent is crucial for achieving the desired regioselectivity. For instance, the nitration of naphthalene itself typically yields 1-nitronaphthalene (B515781) as the major product. youtube.comresearchgate.net Achieving 2,3-dinitration would likely require forcing conditions and result in a mixture of isomers, necessitating efficient purification methods.
In the subsequent reduction step, the choice of reducing agent is critical for the selective reduction of one nitro group. Various reagents, from metal hydrides to catalytic hydrogenation, could be employed, each requiring careful optimization of conditions to prevent over-reduction.
The final conversion of the amino group to an aldehyde via a Sandmeyer-type reaction also requires careful control of diazotization conditions (low temperature) and the subsequent formylation step to obtain a good yield of the desired aldehyde.
Modernized and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Catalysis plays a central role in modern organic synthesis, offering pathways to improve selectivity and reduce the environmental impact of chemical processes. For the synthesis of this compound, catalytic methods could be applied to several steps.
Catalytic Nitration: The use of solid acid catalysts, such as zeolites, has been explored for the regioselective nitration of aromatic compounds. researchgate.net While not specifically detailed for 2-naphthaldehyde (B31174), these catalysts can offer shape-selectivity that could potentially favor the formation of the 3-nitro isomer. Transition metal catalysts have also been investigated for regioselective C-H nitration of arenes, which could provide a more direct route to the desired product. acs.org Copper-catalyzed nitration has also been reported for electron-deficient systems. rsc.org
Catalytic Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common and green method for the reduction of nitro groups. The selectivity of this reduction can often be tuned by modifying the catalyst, solvent, and reaction conditions.
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. For nitration reactions, which traditionally use strong acids and organic solvents, the development of solvent-free or alternative solvent systems is highly desirable.
Ionic Liquids: Ionic liquids have emerged as promising "green" solvents for a variety of chemical reactions, including nitration. oup.comoup.comrsc.orgacs.orgnih.gov They can act as both the solvent and catalyst, are non-volatile, and can often be recycled. The use of ionic liquids could potentially improve the safety and environmental profile of the nitration step in the synthesis of this compound.
Precursor Sourcing and Sustainable Synthesis Considerations
Naphthalene Sourcing: Naphthalene is traditionally derived from coal tar or petroleum. researchgate.net However, there is growing interest in developing bio-based routes to aromatic compounds. Research into the production of fine chemicals from renewable resources, such as lignocellulosic biomass, could eventually provide a more sustainable source for naphthalene and its derivatives. researchgate.net
Biocatalysis: The use of enzymes and whole-cell systems for chemical transformations is a cornerstone of green chemistry. While the direct biocatalytic synthesis of this compound has not been reported, biocatalysis offers potential for the sustainable production of precursors. For example, engineered microorganisms could potentially be used to produce naphthalene or its functionalized derivatives from simple sugars. chemistryjournals.net Furthermore, biotransformation processes are being explored for the synthesis and modification of nitroaromatic compounds. nih.govdtic.milnih.govscielo.brdtic.mil
Reactivity and Reaction Mechanisms of 3 Nitro 2 Naphthaldehyde
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The naphthalene (B1677914) ring system is inherently more reactive towards electrophilic substitution than benzene (B151609). However, the presence of two deactivating, electron-withdrawing groups significantly modifies this reactivity.
Both the nitro (-NO₂) and aldehyde (-CHO) groups are strongly electron-withdrawing. nih.gov The nitro group deactivates the aromatic ring towards electrophilic attack through both inductive and resonance effects. nih.govlibretexts.org Similarly, the aldehyde group is deactivating. Their combined presence makes electrophilic aromatic substitution on the 3-Nitro-2-naphthaldehyde ring considerably more difficult than on unsubstituted naphthalene.
Conversely, these electron-withdrawing groups, particularly the nitro group, activate the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com For an SNAr reaction to occur, a suitable leaving group must be present on the ring. The strong electron-withdrawing nature of the nitro group helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the substitution. wikipedia.orglibretexts.org The activating effect is strongest when the electron-withdrawing group is positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org
Regioselectivity refers to the preference for a reaction to occur at one specific position over others. wikipedia.org In the case of electrophilic aromatic substitution on this compound, the directing effects of the existing substituents determine the position of the incoming electrophile. Both the nitro group and the aldehyde group are meta-directors in benzene systems. libretexts.org On the naphthalene ring, this deactivating influence is spread across the molecule. Electrophilic attack would be predicted to occur on the unsubstituted ring (positions 5, 6, 7, or 8), as the ring containing the nitro and aldehyde groups is strongly deactivated.
In the context of nucleophilic aromatic substitution, regioselectivity is determined by the location of a leaving group. If a leaving group were present at a position ortho or para to the nitro group, that position would be the most likely site for nucleophilic attack due to resonance stabilization of the intermediate. chemistrysteps.com
Stereoselectivity, the preferential formation of one stereoisomer over another, is not a primary consideration in the aromatic substitution reactions of this compound itself, but it can become significant in the reactions of its derivatives or in complex multi-step syntheses where chiral centers are formed. study.comkhanacademy.org
Carbonyl Group Reactivity and Transformations
The aldehyde functional group in this compound is a key center of reactivity, readily undergoing nucleophilic addition and subsequent transformations.
Like other aldehydes, this compound undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazine (B178648) or its derivatives to form hydrazones. wikipedia.orgjetir.orgyoutube.com These reactions involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org
The general reaction for Schiff base formation is:
R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O
The general reaction for hydrazone formation is:
R-CHO + H₂N-NH-R' ⇌ R-CH=N-NH-R' + H₂O
These reactions are often catalyzed by a small amount of acid. youtube.com The electron-withdrawing nitro group can influence the reactivity of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.gov The formation of these adducts is a common strategy in the synthesis of heterocyclic compounds and coordination complexes. rsc.orgepfl.chnih.gov
| Reactant | Product Type | General Structure of Product |
|---|---|---|
| Primary Amine (R'-NH₂) | Schiff Base | 3-NO₂-C₁₀H₆-CH=N-R' |
| Hydrazine (H₂NNH₂) | Hydrazone | 3-NO₂-C₁₀H₆-CH=N-NH₂ |
| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone | 3-NO₂-C₁₀H₆-CH=N-NH-C₆H₅ |
| Hydroxylamine (B1172632) (H₂NOH) | Oxime | 3-NO₂-C₁₀H₆-CH=N-OH |
The aldehyde group can be readily reduced or oxidized.
Reduction: The aldehyde group can be selectively reduced to a primary alcohol, yielding 3-nitro-2-naphthalenemethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Care must be taken as some reducing agents can also reduce the nitro group.
Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid, 3-nitro-2-naphthalenecarboxylic acid. This can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Tollens' reagent.
Nitro Group Transformations and Aromatic Reductions
The nitro group is a versatile functional group that can undergo several transformations, most notably reduction.
The reduction of aromatic nitro compounds is a fundamentally important reaction in organic synthesis, providing a route to aromatic amines. wikipedia.orgwikipedia.org The nitro group of this compound can be reduced to a primary amine (-NH₂) to form 3-amino-2-naphthaldehyde. This transformation can be accomplished using a variety of reagents and conditions. organic-chemistry.org
A key challenge in this reaction is chemoselectivity—reducing the nitro group without affecting the aldehyde group.
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂) is a common method. commonorganicchemistry.comlibretexts.org However, this can sometimes also reduce the aldehyde.
Metal-Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for nitro group reduction. commonorganicchemistry.comlibretexts.org Iron in acidic media is a widely used and often chemoselective method. commonorganicchemistry.com
Other Reagents: Tin(II) chloride (SnCl₂) is another mild reagent that can selectively reduce the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com
Depending on the reducing agent and reaction conditions, the reduction can be stopped at intermediate stages, such as the hydroxylamine or azo compound level. wikipedia.org For instance, treatment with zinc metal and ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org
The entire aromatic system can also be reduced under more vigorous conditions. For example, catalytic hydrogenation at high pressure and temperature can reduce the naphthalene ring to a tetralin or decalin system. libretexts.org
| Reagent/System | Primary Product | Notes on Selectivity |
|---|---|---|
| H₂, Pd/C | Amine | May also reduce the aldehyde group. |
| Fe / HCl or Acetic Acid | Amine | Generally good chemoselectivity for the nitro group. commonorganicchemistry.com |
| SnCl₂ / HCl | Amine | Mild and often chemoselective. commonorganicchemistry.com |
| Zn / NH₄Cl | Hydroxylamine | Stops at the hydroxylamine oxidation state. wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | Can be used in aqueous solutions. |
Photorearrangement and Photochromic Properties
The photochemical behavior of this compound is characterized by a well-known intramolecular redox rearrangement, a reaction common to o-nitroaromatic aldehydes and ketones. Upon irradiation with UV light, this class of compounds typically transforms into the corresponding nitroso acid. For this compound, this involves the conversion of the aldehyde group into a carboxylic acid and the reduction of the nitro group to a nitroso group, yielding 3-nitroso-2-naphthoic acid.
This transformation is initiated by the photoexcitation of the nitro group. The excited nitro group is a powerful oxidant and abstracts a hydrogen atom from the adjacent aldehyde group. This intramolecular hydrogen atom transfer is a key step, leading to the formation of a transient biradical intermediate. Subsequent electronic and atomic reorganization of this intermediate results in the final product. This reaction is fundamentally an intramolecular redox process where the nitro group oxidizes the aldehyde.
While the parent compound, o-nitrobenzaldehyde, has been studied extensively, the principles are directly applicable to its naphthalene analogue. The reaction proceeds through a short-lived colored intermediate, known as an aci-nitro tautomer or nitronic acid, which then rearranges. Although this coloration suggests photochromic behavior—a reversible change in color upon exposure to light—the rearrangement to the nitroso acid is generally irreversible under typical conditions. True photochromism involves a reversion to the original state in the dark or upon irradiation with a different wavelength of light, which is not the primary pathway for this compound. The colored intermediates are typically transient and proceed to the final product.
The efficiency of this photorearrangement can be quantified by its quantum yield (Φ), which is the fraction of absorbed photons that result in the formation of the product. While specific quantum yields for this compound are not widely reported, values for analogous o-nitrobenzyl compounds are highly dependent on the solvent and the specific molecular structure.
Mechanistic Investigations using Kinetic and Spectroscopic Probes
The detailed mechanism of the photorearrangement of o-nitroaromatic aldehydes has been elucidated through various kinetic and spectroscopic techniques. These methods allow for the detection and characterization of the fleeting intermediates that are formed during the reaction.
Femtosecond and nanosecond transient absorption spectroscopy are powerful tools for this purpose. nih.govacs.orgyoutube.com In these experiments, the sample is excited with a very short laser pulse (the "pump"), and the resulting changes in absorption are monitored with a second light pulse (the "probe") at various time delays. nih.govyoutube.com This technique allows researchers to record the absorption spectra of short-lived species with lifetimes on the order of femtoseconds to microseconds. youtube.com For compounds like this compound, this method can identify the spectra of the excited state, the aci-nitro intermediate, and any other transient species involved in the pathway to the final product. By monitoring the rise and decay of these absorption signals at different wavelengths, the kinetics of each step in the reaction sequence can be determined.
The table below summarizes typical transient species observed in the photolysis of o-nitroaromatic aldehydes and the techniques used to study them.
| Intermediate/State | Typical Lifetime | Spectroscopic Probe Method | Key Information Obtained |
|---|---|---|---|
| Excited Singlet State (S1) | Picoseconds | Femtosecond Transient Absorption | Initial photophysical processes, rate of intersystem crossing or hydrogen abstraction. |
| Excited Triplet State (T1) | Nanoseconds to Microseconds | Nanosecond Laser Flash Photolysis (LFP) | Role of the triplet state in the hydrogen abstraction step. |
| Aci-nitro/Nitronate Intermediate | Nanoseconds to Milliseconds | Nanosecond LFP, Time-Resolved IR | Confirmation of the primary intermediate, its lifetime, and subsequent reaction rates. |
| o-Quinonemethide (o-QM) like species | Microseconds to Milliseconds | Nanosecond LFP | Observation of the rearranged intermediate leading to the final product. |
Understanding the reaction mechanism at a fundamental level requires characterization of the transition states, which are the highest energy points along the reaction coordinate. Experimental determination of transition state structures is challenging due to their ephemeral nature. Therefore, computational quantum chemistry methods, such as Density Functional Theory (DFT), are widely employed to model the reaction pathway. journal-vniispk.ru
For the photorearrangement of this compound, computational studies can calculate the potential energy surface for the key hydrogen abstraction step. These calculations provide the geometry of the transition state and the energy barrier (activation energy) that must be overcome for the reaction to proceed. The calculations typically show that upon excitation, there is a low-energy barrier for the transfer of the aldehydic hydrogen to one of the oxygen atoms of the nitro group. This analysis helps to explain the high efficiency of this intramolecular reaction. By modeling the structures of the reactant, transition state, intermediates, and product, a complete energy profile of the reaction can be constructed, offering deep insight into the factors controlling the reaction rate and outcome.
The photorearrangement of this compound proceeds through key reactive intermediates whose existence is supported by extensive mechanistic studies on analogous systems.
Nitronates (aci-nitro form): The primary intermediate formed after the initial intramolecular hydrogen transfer is the aci-nitro tautomer, a form of nitronic acid. wikipedia.org This species is responsible for the transient color observed during the photolysis of many o-nitrobenzyl compounds. The nitronate has a distinct absorption spectrum compared to the starting material and is readily detectable by transient absorption spectroscopy. It is a zwitterionic species that is relatively unstable and quickly undergoes further rearrangement. The formation of this intermediate is a common feature in the chemistry of nitro compounds, for example, in the Nef reaction, where nitronates are key intermediates in the conversion of nitroalkanes to carbonyl compounds. wikipedia.org
o-Quinonemethide (o-QM) like species: The aci-nitro intermediate subsequently rearranges to a species that has a structure analogous to an o-quinonemethide (o-QM). rsc.org Ortho-quinonemethides are highly reactive intermediates known for their role in various organic reactions. rsc.orgnih.gov In this mechanism, the intermediate can be viewed as a cyclic dienone system that is poised to undergo a ring-opening or rearrangement to incorporate the oxygen atom into the ring, ultimately leading to the formation of the final 3-nitroso-2-naphthoic acid product. The involvement of these o-QM-type intermediates explains the final bond reorganizations required to form the carboxylic acid from the initial aldehyde. Laser flash photolysis studies on related systems have provided spectroscopic evidence for these types of intermediates, characterized by their absorption maxima in the visible region of the spectrum. researchgate.net
Derivatization Strategies and Analogue Synthesis
Synthesis of Substituted 3-Nitro-2-naphthaldehyde Analogues
The synthesis of analogues of this compound with varied functional groups is crucial for tuning its chemical and physical properties. These modifications can impact the electronic environment of the molecule, its steric hindrance, and its potential for intermolecular interactions, thereby influencing its reactivity and suitability for specific applications.
The aldehyde functionality of this compound serves as a primary site for the introduction of diverse functional groups through well-established organic reactions. Condensation reactions, such as the Knoevenagel and Wittig reactions, are powerful tools for extending the carbon framework and incorporating new functionalities.
The Knoevenagel condensation allows for the reaction of this compound with active methylene (B1212753) compounds, leading to the formation of α,β-unsaturated carbonyl derivatives. This reaction is typically catalyzed by a weak base and proceeds through a nucleophilic addition followed by dehydration. The resulting products can serve as versatile intermediates for further synthetic transformations.
Similarly, the Wittig reaction provides a method for converting the aldehyde group into an alkene with a high degree of control over the stereochemistry of the newly formed double bond. This reaction involves the use of a phosphorus ylide, which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate that subsequently decomposes to yield the alkene and triphenylphosphine (B44618) oxide. The nature of the ylide can be varied to introduce a wide range of substituents.
Another common derivatization strategy is the formation of Schiff bases through the condensation of this compound with primary amines. This reaction results in the formation of an imine or azomethine group (-C=N-), which can be further modified or utilized in the construction of more complex molecular architectures, including metal complexes.
For instance, the presence of additional electron-withdrawing groups would be expected to further enhance the reactivity of the aldehyde towards nucleophiles. Conversely, the introduction of electron-donating groups might decrease its reactivity. These electronic effects also play a crucial role in the context of nucleophilic aromatic substitution reactions on the naphthalene (B1677914) ring, a reaction pathway facilitated by the presence of the strongly deactivating nitro group.
Systematic studies on the structure-reactivity relationships of these analogues are essential for understanding the underlying principles that govern their chemical behavior and for the rational design of new derivatives with desired properties.
Macrocyclic and Polymeric Architectures Incorporating this compound Moieties
While specific examples of macrocyclic and polymeric architectures derived directly from this compound are not extensively documented in the reviewed literature, the bifunctional nature of its derivatives presents significant potential for their construction. The aldehyde group, after conversion to other reactive functionalities, and the potential for functionalization of the naphthalene ring or the nitro group, offer multiple points for polymerization or macrocyclization reactions.
For example, Schiff base derivatives of this compound could be used as monomers in condensation polymerization to form poly(azomethine)s. Similarly, the introduction of two reactive functional groups at different positions on a this compound analogue could enable intramolecular cyclization to form macrocycles. The rigid naphthalene unit would be expected to impart specific conformational constraints on these larger structures.
Heterocyclic Ring Formation from this compound Precursors (e.g., oxadiazoles, azines)
The aldehyde group of this compound is a key precursor for the synthesis of various heterocyclic rings. These reactions often involve condensation with a difunctional nucleophile, followed by a cyclization step.
Azines can be synthesized through the reaction of this compound with hydrazine (B178648). Depending on the stoichiometry, either a hydrazone or a symmetrical azine can be formed. The synthesis of asymmetrical azines is also possible by reacting a hydrazone derived from this compound with a different carbonyl compound.
The formation of 1,3,4-oxadiazoles typically involves the conversion of the aldehyde to a hydrazone, followed by oxidative cyclization. Various reagents can be employed for the cyclization step. The resulting oxadiazole ring is a stable aromatic heterocycle with applications in medicinal chemistry and materials science.
A notable example of heterocyclic ring formation is the synthesis of benzo[g]quinoline derivatives. In one reported synthesis, this compound is condensed with methyl acetoacetate (B1235776) in a one-pot procedure to yield a benzo[g]quinoline structure. This transformation highlights the utility of this compound in constructing complex polycyclic aromatic systems.
Development of Chiral Derivatives
The development of chiral derivatives of this compound is an area of growing interest, particularly for applications in asymmetric catalysis and stereoselective synthesis.
One effective strategy for introducing chirality is through the Horner-Wadsworth-Emmons (HWE) reaction . A thesis has described the use of this compound in a HWE reaction to synthesize a chiral fluorescent amino acid. This reaction utilizes a chiral phosphonate (B1237965) reagent to achieve stereoselective formation of a new carbon-carbon double bond, leading to a chiral product.
Advanced Spectroscopic and Structural Investigations
High-Resolution NMR Spectroscopic Analysis for Conformational Studies and Stereochemistry
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For 3-Nitro-2-naphthaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY) NMR experiments would provide a complete picture of its molecular framework and conformational preferences.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the six aromatic protons and the single aldehyde proton. The aldehyde proton (CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 10.0-10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons would resonate between δ 7.5 and 9.0 ppm. The proton on C1, being adjacent to the aldehyde and ortho to the nitro group's influence, is expected to be the most deshielded of the aromatic protons.
The ¹³C NMR spectrum would display 11 distinct signals corresponding to the carbon atoms of the naphthalene (B1677914) skeleton and the aldehyde group. The carbonyl carbon of the aldehyde is the most downfield signal, expected around δ 190-195 ppm. The carbon atom bearing the nitro group (C3) would also be significantly deshielded.
Conformational Analysis using 2D NMR
Two-dimensional NMR techniques are crucial for unambiguous signal assignment and for probing spatial relationships.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons, allowing for the definitive assignment of the spin systems within the naphthalene rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for conformational analysis as it detects protons that are close in space, irrespective of their through-bond connectivity. A key area of interest would be the NOE between the aldehyde proton (H-C2) and the aromatic proton at the C1 position. The strength of this correlation could provide insights into the preferred orientation of the aldehyde group relative to the naphthalene ring, indicating whether the C=O bond is predominantly syn or anti to the C1-C2 bond.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds such as 2-naphthaldehyde (B31174) and 3-nitrobenzaldehyde.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| CHO | 10.2 - 10.5 | 191.0 - 193.0 |
| C1 | 8.5 - 8.8 | 130.0 - 132.0 |
| C2 | - | 135.0 - 137.0 |
| C3 | - | 148.0 - 150.0 |
| C4 | 8.2 - 8.4 | 125.0 - 127.0 |
| C5 | 7.9 - 8.1 | 129.0 - 131.0 |
| C6 | 7.6 - 7.8 | 128.0 - 130.0 |
| C7 | 7.7 - 7.9 | 124.0 - 126.0 |
| C8 | 8.0 - 8.2 | 134.0 - 136.0 |
| C4a | - | 133.0 - 135.0 |
| C8a | - | 128.0 - 130.0 |
Advanced Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Molecular Ion and Fragmentation Pattern
For this compound (C₁₁H₇NO₃), the exact mass is 201.0426 Da. nih.gov In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z = 201. The stability of the aromatic system would ensure the visibility of this peak.
The fragmentation of this compound would likely proceed through several characteristic pathways for aromatic nitroaldehydes:
Loss of H·: A peak at m/z 200 ([M-1]⁺) resulting from the loss of the aldehydic hydrogen radical is common for aromatic aldehydes. youtube.com
Loss of ·CHO: Cleavage of the formyl group would lead to a fragment at m/z 172 ([M-29]⁺).
Loss of NO₂: Loss of the nitro group as a radical would produce a significant peak at m/z 155 ([M-46]⁺).
Loss of NO: A rearrangement followed by the loss of nitric oxide is also possible, giving a peak at m/z 171 ([M-30]⁺). youtube.com
Reaction Monitoring
Advanced MS techniques, particularly those with ambient ionization sources like Atmospheric Solids Analysis Probe (ASAP) or coupled with liquid chromatography (LC-MS), are invaluable for real-time reaction monitoring. waters.comresearchgate.net In the synthesis of this compound (e.g., via nitration of 2-naphthaldehyde), MS can be used to track the disappearance of the starting material and the appearance of the product, allowing for precise optimization of reaction conditions such as time, temperature, and reagent concentration. durham.ac.uk
Table 2: Predicted Major Mass Fragments of this compound
| m/z | Proposed Fragment | Identity |
| 201 | [C₁₁H₇NO₃]⁺ | Molecular Ion |
| 200 | [C₁₁H₆NO₃]⁺ | [M-H]⁺ |
| 172 | [C₁₁H₇O]⁺ | [M-NO₂]⁺ |
| 171 | [C₁₁H₇O₂]⁺ | [M-NO]⁺ |
| 155 | [C₁₀H₇CHO]⁺ | [M-NO₂]⁺ |
| 127 | [C₁₀H₇]⁺ | Naphthyl cation |
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), a hypothetical analysis can predict its key structural features. wikipedia.orgcam.ac.uk
Molecular Geometry
A crystal structure would confirm the planarity of the naphthalene ring system. It would also provide precise bond lengths and angles, which would be influenced by the electronic effects of the substituents. The C-NO₂ and C-CHO bond lengths would be of particular interest. The dihedral angle between the plane of the nitro group and the naphthalene ring is a critical parameter, as steric hindrance between the aldehyde at C2 and the nitro group at C3 could force the nitro group to twist out of the plane, affecting π-conjugation. mdpi.com
Intermolecular Interactions
In the solid state, the packing of this compound molecules would be governed by various non-covalent interactions. Given the molecular structure, the following interactions are expected:
π–π Stacking: The electron-deficient naphthalene rings, influenced by the nitro group, would likely engage in offset π–π stacking interactions, which are common in aromatic systems. nih.gov
C–H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H donors and the oxygen atoms of the nitro and carbonyl groups as acceptors would play a significant role in stabilizing the crystal lattice.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characteristics
Characteristic Vibrational Modes
The IR and Raman spectra of this compound would be dominated by vibrations associated with its key functional groups.
Aldehyde Group (CHO): A strong, sharp absorption band for the C=O stretching vibration is expected in the IR spectrum, typically between 1690 and 1715 cm⁻¹. The C-H stretch of the aldehyde group usually appears as a pair of weak to medium bands between 2700 and 2900 cm⁻¹.
Nitro Group (NO₂): The nitro group gives rise to two distinct and strong stretching vibrations in the IR spectrum: the asymmetric stretch (νas) typically found between 1500-1560 cm⁻¹ and the symmetric stretch (νs) between 1335-1370 cm⁻¹. researchgate.net
Naphthalene Core: The aromatic C=C stretching vibrations of the naphthalene ring would appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending modes, which are sensitive to the substitution pattern, would be observed between 700-900 cm⁻¹.
Raman spectroscopy would provide complementary information. While the polar C=O and NO₂ groups would give strong IR signals, the vibrations of the non-polar aromatic backbone might be more prominent in the Raman spectrum.
Table 3: Predicted Principal IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C-H Stretch | Aromatic | 3050 - 3150 | Medium-Weak |
| C-H Stretch | Aldehyde | 2720 - 2850 | Weak |
| C=O Stretch | Aldehyde | 1690 - 1715 | Strong |
| C=C Stretch | Aromatic | 1450 - 1620 | Medium |
| NO₂ Asymmetric Stretch | Nitro | 1500 - 1560 | Strong |
| NO₂ Symmetric Stretch | Nitro | 1335 - 1370 | Strong |
| C-N Stretch | Nitroaromatic | 840 - 870 | Medium |
| C-H Bending (out-of-plane) | Aromatic | 700 - 900 | Strong |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy examines the transitions between electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light.
UV-Vis Absorption
The UV-Vis spectrum of this compound is expected to be complex, with multiple absorption bands corresponding to different electronic transitions. Based on studies of related molecules like nitrobenzaldehydes and nitronaphthalenes, the spectrum can be interpreted as follows: uni-muenchen.de
π→π* Transitions: Intense absorption bands, likely below 300 nm, would arise from π→π* transitions within the extended π-system of the naphthalene ring. The presence of the aldehyde and nitro groups, which perturb the electronic structure of the naphthalene core, will influence the exact position and intensity of these bands.
n→π* Transitions: Weaker, longer-wavelength absorption bands, potentially extending into the near-UV or visible region (>350 nm), are expected due to n→π* transitions. These involve the promotion of a non-bonding electron from an oxygen atom (in either the nitro or aldehyde group) to an antibonding π* orbital. uni-muenchen.deresearchgate.net
Intramolecular Charge Transfer (ICT): The presence of the electron-withdrawing nitro and aldehyde groups on the naphthalene donor system creates the potential for intramolecular charge-transfer transitions, which could give rise to a broad, lower-energy absorption band.
Fluorescence Properties
Many nitroaromatic compounds exhibit very weak fluorescence or are non-fluorescent. nih.gov The nitro group is known to be an efficient quencher of fluorescence through pathways like rapid intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). Therefore, this compound is predicted to have a very low fluorescence quantum yield. Any weak emission would likely be significantly red-shifted compared to its absorption spectrum.
Table 4: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Predicted λₘₐₓ Range (nm) | Expected Molar Absorptivity (ε) |
| π→π | Naphthalene Ring | 220 - 280 | High (> 10,000 M⁻¹cm⁻¹) |
| π→π | Nitroaromatic System | 250 - 320 | Medium-High (~5,000-10,000 M⁻¹cm⁻¹) |
| n→π* | C=O, NO₂ | 350 - 400 | Low (< 500 M⁻¹cm⁻¹) |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Nitro-2-naphthaldehyde. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular geometry.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules like this compound. DFT calculations focus on the electron density to determine the ground-state energy and, consequently, other molecular properties. nrel.govresearchgate.net For this molecule, DFT is applied to predict its geometry, vibrational frequencies, and electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
The presence of the electron-withdrawing nitro (–NO₂) group and the aldehyde (–CHO) group significantly influences the electronic landscape of the naphthalene (B1677914) core. DFT studies on related nitroaromatic compounds show that these groups lower the energy of the LUMO, making the molecule a better electron acceptor. nih.govbohrium.com The calculated HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Calculated molecular descriptors provide quantitative insights into the molecule's properties. These descriptors are crucial for understanding its behavior and for designing new derivatives.
Table 1: Computed Molecular Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 201.18 g/mol | nih.gov |
| XLogP3 | 2.5 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Polarizability | 22.8 ų | epa.gov |
| Molar Refractivity | 57.4 cm³ | epa.gov |
| Boiling Point | 354 °C | epa.gov |
| Melting Point | 122 °C | epa.gov |
| Vapor Pressure | 8.43e-5 mm Hg | epa.gov |
| Water Solubility | 1.41e-4 mg/L | epa.gov |
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a high level of theoretical accuracy. While computationally more demanding than DFT, ab initio calculations are used for benchmarking results and for systems where DFT may not be sufficiently accurate. For naphthalene derivatives, these methods can be used to precisely calculate properties like dipole moments, polarizabilities, and rotational constants, which are valuable for spectroscopic analysis. researchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system. mdpi.com For a relatively rigid molecule like this compound, MD simulations are particularly useful for exploring the conformational space of the aldehyde and nitro group orientations relative to the naphthalene ring. rsc.org These simulations can model the molecule's dynamics in various environments, such as in different solvents or in a crystalline state. researchgate.net By simulating the interactions between the solute and solvent molecules over time, MD can reveal information about solvation shells, diffusion, and the influence of the environment on the molecule's preferred conformation. nih.gov
Reaction Mechanism Predictions and Transition State Identification via Computational Methods
Computational methods are invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. For this compound, these techniques can predict the pathways of reactions such as nucleophilic additions to the aldehyde group or reductions of the nitro group. DFT calculations are commonly used to locate the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov
For example, in the study of a reaction involving the aldehyde, computational methods can identify the transition state for the formation of a tetrahedral intermediate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and rate. This approach has been used to study complex organic reactions, including cycloadditions and rearrangements involving aromatic systems. nih.gov Similarly, the mechanism of the Nef reaction, which converts a nitro group to a carbonyl group, can be investigated computationally to understand the energetics of the nitronate intermediate and subsequent hydrolysis steps. nih.govorganic-chemistry.org
QSAR/QSPR Approaches for Derivative Design (focused on chemical properties)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the activities or properties of chemicals based on their molecular structure. wikipedia.org For this compound, QSPR approaches can be used to design derivatives with tailored chemical properties.
The process involves calculating a set of molecular descriptors for a series of related compounds. These descriptors, which quantify various aspects of the molecule's structure and electronic properties, are then correlated with an experimentally measured property (e.g., solubility, melting point, reactivity) to build a predictive model. The model can then be used to estimate the properties of new, unsynthesized derivatives, guiding synthetic efforts toward molecules with desired characteristics.
Table 2: Potential Molecular Descriptors for QSPR Models of this compound Derivatives
| Descriptor Class | Specific Descriptor Examples | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges | Describes reactivity and polarity. |
| Topological | Wiener index, Kier & Hall connectivity indices | Quantifies molecular size, shape, and branching. |
| Geometrical (3D) | Molecular surface area, Molecular volume, Ovality | Relates to steric effects and intermolecular interactions. |
| Physicochemical | LogP, Molar refractivity, Polarizability | Predicts solubility, transport, and binding properties. |
Molecular Modeling of Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)
The solid-state structure and bulk properties of this compound are governed by intermolecular interactions. Molecular modeling techniques are used to study these non-covalent forces in detail. The extended π-system of the naphthalene core makes it susceptible to π-π stacking interactions, where two aromatic rings align face-to-face or offset. researchgate.net The electron-deficient character of the ring system, enhanced by the nitro group, can lead to favorable interactions with electron-rich aromatic systems.
Furthermore, the oxygen atoms of the nitro and aldehyde groups can act as hydrogen bond acceptors. nih.gov In the presence of suitable donor molecules, these interactions can play a significant role in the formation of supramolecular assemblies or crystal packing. Computational methods can quantify the strength of these interactions and predict the most stable arrangements of molecules in a cluster or crystal lattice, providing insights into the material's physical properties like melting point and solubility. nih.gov
Advanced Applications in Chemical Sciences and Materials
Role as a Synthetic Intermediate for Complex Chemical Entities
The strategic placement of the aldehyde and nitro functionalities on the naphthalene (B1677914) scaffold makes 3-Nitro-2-naphthaldehyde a sought-after precursor for the construction of diverse and complex chemical structures. These functionalities can be selectively transformed or utilized in a variety of chemical reactions to build intricate molecular frameworks.
Precursor in Natural Product Synthesis
While direct and extensive examples of the application of this compound in the total synthesis of natural products are not widely documented in readily available literature, its potential as a precursor is significant. The naphthalene core is a structural motif present in a number of naturally occurring compounds. quimicaorganica.org Synthetic strategies often require the introduction of functional groups onto a pre-existing aromatic system to elaborate the final complex structure. The aldehyde group of this compound can serve as a handle for carbon-carbon bond formation through reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. The nitro group, on the other hand, can be reduced to an amine, which is a key functional group in many alkaloids and other nitrogen-containing natural products. This in-situ generation of an amino group adjacent to a carbonyl equivalent opens up possibilities for cyclization reactions to form heterocyclic systems. mdpi.com
Building Block for Pharmaceutical Scaffolds (excluding clinical data)
The synthesis of heterocyclic compounds is of paramount importance in medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceutical agents. mdpi.comnih.gov this compound serves as a valuable starting material for the synthesis of various heterocyclic systems, particularly those with potential biological activity.
One of the most notable applications is in the synthesis of quinoline (B57606) and quinazoline (B50416) derivatives. The Friedländer annulation, a classic method for quinoline synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgwikipedia.orgorganic-chemistry.org By reducing the nitro group of this compound to an amine in situ, it can readily undergo this condensation and cyclization to yield substituted benzo[f]quinolines. researchgate.net Similarly, reaction with sources of ammonia (B1221849) or primary amines can lead to the formation of benzo[h]quinazolines. nih.gov
Quinazoline derivatives are a class of compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including potential anticonvulsant properties. mdpi.comnih.govnih.govmdpi.com The synthesis of novel quinazolin-4(3H)-one analogues is an active area of research for the development of new central nervous system agents. nih.govmdpi.com
Furthermore, the aldehyde functionality allows for the straightforward synthesis of Schiff bases through condensation with various primary amines. researchgate.netmdpi.comresearchgate.netresearchgate.net Schiff bases derived from substituted aldehydes are known to exhibit a wide range of biological activities, including antimicrobial effects. nih.govresearchgate.netmdpi.com The resulting imine bond can also be further modified, for instance, by reduction to form secondary amines, thus expanding the accessible chemical space for drug discovery.
Applications in Organic Materials Science
The photophysical and electronic properties of the naphthalene ring system, modulated by the presence of the nitro and aldehyde groups, make this compound an interesting candidate for the development of novel organic materials with applications in optoelectronics and polymer science.
Optoelectronic Materials Development (e.g., AIEgens)
Luminogens with aggregation-induced emission (AIE) characteristics, known as AIEgens, are a class of molecules that are weakly or non-emissive in dilute solutions but become highly fluorescent in the aggregated state. wikipedia.orgorganic-chemistry.orgnih.govnih.govsysrevpharm.orgnih.gov This phenomenon is the opposite of the common aggregation-caused quenching (ACQ) effect. AIEgens have found applications in various fields, including organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. researchgate.netnih.gov
The synthesis of AIEgens often involves the creation of molecules with restricted intramolecular rotation (RIR) in the aggregated state. Schiff bases derived from the condensation of aldehydes with amines containing bulky or propeller-shaped moieties, such as tetraphenylethylene (B103901) (TPE), are a common strategy to induce AIE. It is plausible that this compound could be utilized in the synthesis of novel AIEgens. Condensation with appropriate amino-functionalized AIE-active molecules could lead to new materials where the emission properties are tuned by the electronic nature of the this compound moiety. nih.gov The resulting Schiff bases can also serve as fluorescent probes for the detection of various analytes. nih.govmdpi.comsysrevpharm.orgrsc.orgijert.orgrsc.org Naphthalene-based fluorescent probes are known for their high quantum yield and photostability. nih.govnih.gov
Photoresponsive Materials and Optical Storage Devices
Photoresponsive, or photochromic, materials are compounds that undergo a reversible change in their optical properties, such as color, upon exposure to light. researchgate.netnih.govkanto.co.jpmendeley.com This property makes them attractive for applications in optical data storage, molecular switches, and smart windows. The synthesis of photochromic molecules often involves incorporating specific light-sensitive moieties into a larger molecular framework. While direct examples utilizing this compound are not prevalent, its derivatives could potentially be explored for such applications. For instance, the aldehyde group could be used to link the naphthaldehyde unit to known photochromic scaffolds, potentially modulating their photo-switching properties. The electron-withdrawing nature of the nitro group could influence the electronic transitions within the molecule and, consequently, its photochromic behavior.
Polymer Chemistry and Polymer Precursors
This compound can also serve as a precursor for the synthesis of novel polymers. The reduction of the nitro group to a diamine would yield 3-amino-2-naphthaldehyde, which, after protection or modification of the aldehyde, could be used as a monomer in polymerization reactions. For example, aromatic diamines are key building blocks for the synthesis of high-performance polymers such as polyamides and polyimides. nih.govijert.orgnih.govresearchgate.net These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of the naphthalene unit into the polymer backbone can enhance properties like thermal stability and fluorescence. While the direct polymerization of this compound is not a common route, its conversion to a suitable diamine monomer opens up possibilities for its use in the synthesis of novel polyamides with tailored properties. nih.govijert.orgnih.govresearchgate.net
Chemo-sensing and Probe Development (for non-biological analytes)
The development of fluorescent and colorimetric chemosensors for the detection of various analytes is a significant area of research. While the direct application of this compound as a chemosensor is not extensively documented, its structural motifs are integral to the design of highly effective probes. The broader family of naphthaldehyde derivatives, particularly those that can be synthesized from or are analogous to this compound, have demonstrated considerable success in the selective detection of metal ions.
Schiff bases derived from naphthaldehyde compounds are a cornerstone of chemosensor design. These molecules are readily synthesized by the condensation of an aldehyde with a primary amine, creating an imine linkage. The resulting structure often possesses desirable photophysical properties that are sensitive to the coordination of analytes, leading to observable changes in fluorescence or color.
Research Findings:
Naphthaldehyde-Based Sensors for Metal Ions: A significant body of research highlights the utility of naphthaldehyde-based Schiff bases as "turn-on" fluorescent sensors for metal ions such as Aluminum (Al³⁺), Zinc (Zn²⁺), Copper (Cu²⁺), and Nickel (Ni²⁺). For instance, Schiff base compounds derived from naphthalene can exhibit high selectivity for Al³⁺ in aqueous solutions. epa.gov The mechanism often involves the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion to the ligand restricts intramolecular motion and enhances fluorescence intensity. rsc.org
Influence of Substituents: The electronic properties of the substituents on the naphthaldehyde ring play a crucial role in the sensing behavior. The presence of an electron-withdrawing group, such as the nitro group in this compound, can modulate the electronic distribution within the sensor molecule, thereby influencing its selectivity and sensitivity towards specific analytes. While direct studies on this compound are limited, related compounds with nitro substitutions have been utilized in sensor construction. For example, a simple Schiff base sensor, 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol, has been employed for the chemosensing of Cu²⁺ and Ni²⁺ ions. researchgate.net
Probe Design Principles: The design of these chemosensors often involves a fluorophore unit and a receptor unit. The naphthaldehyde moiety can act as part of the fluorophore, while the Schiff base linkage and other coordinated groups form the receptor site for the analyte. The interaction between the analyte and the receptor induces a change in the photophysical properties of the fluorophore, enabling detection.
Table of Naphthaldehyde-Based Chemosensors and Their Target Analytes
| Sensor Derivative | Target Analyte(s) | Detection Principle |
|---|---|---|
| Naphthaldehyde-2-pyridinehydrazone derivatives | Zn²⁺ | "Turn-on" fluorescence |
| 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol | Cu²⁺, Ni²⁺ | Fluorescence quenching and absorption shift |
| Asymmetric heterocyclic Schiff base from naphthalen-2-ol | Al³⁺ | Colorimetric and "turn-on" fluorescence |
Catalytic Applications and Ligand Design
The aldehyde functionality of this compound makes it a prime candidate for the synthesis of ligands for coordination chemistry and catalysis. Through the formation of Schiff bases, the naphthaldehyde unit can be incorporated into multidentate ligands that can coordinate with various metal centers. The resulting metal complexes can exhibit catalytic activity in a range of organic transformations.
The design of effective ligands is paramount in homogeneous catalysis, as the ligand sphere around the metal center dictates the catalyst's activity, selectivity, and stability. The rigid naphthalene backbone and the electronic influence of the nitro group in ligands derived from this compound can impart specific steric and electronic properties to the resulting metal complexes.
Research Findings:
Schiff Base Ligands in Coordination Chemistry: Schiff bases derived from naphthaldehyde isomers are well-established ligands in coordination chemistry. For example, tetradentate Schiff base ligands synthesized from 2-hydroxy-1-naphthaldehyde (B42665) and diamines readily form complexes with metal ions like Copper(II) and Zinc(II). rsc.orgresearchgate.net These complexes can adopt various geometries, such as distorted square-pyramidal or distorted tetrahedral, which can be crucial for their catalytic function. rsc.org
Modulation of Catalytic Activity: The electronic nature of the ligand, influenced by substituents like the nitro group, can fine-tune the catalytic activity of the metal center. An electron-withdrawing nitro group can affect the electron density at the metal, thereby influencing its reactivity in catalytic cycles. While direct catalytic applications of this compound-derived complexes are not widely reported, the principles of ligand design suggest its potential in this area.
Potential Catalytic Transformations: Metal complexes bearing Schiff base ligands are known to catalyze a variety of reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. The specific structure of the ligand and the choice of the metal ion determine the type of transformation that can be catalyzed.
Table of Naphthaldehyde-Derived Ligands and Their Metal Complexes
| Naphthaldehyde Precursor | Ligand Type | Metal Ion(s) |
|---|---|---|
| 2-hydroxy-1-naphthaldehyde | Tetradentate Schiff base | Cu(II), Zn(II) |
While the direct application of this compound in these advanced fields is an area with potential for further exploration, the established utility of its structural analogs provides a strong foundation for its future development as a key building block in the design of novel chemosensors and catalysts.
Future Research Directions and Emerging Challenges
Development of Novel and Efficient Synthetic Routes
A primary challenge in the synthesis of nitro-naphthaldehyde derivatives is controlling the regioselectivity during the nitration of the naphthalene (B1677914) ring, which can lead to mixtures of isomers. Future research is imperative to develop more sophisticated and efficient synthetic methodologies.
Key Research Objectives:
Catalyst Development: Investigating the use of recyclable, heterogeneous catalysts could offer a greener and more efficient alternative to traditional nitration methods, potentially improving yield and simplifying product purification.
Isomer Separation: The development of advanced separation techniques, such as stereoselective crystallization, is crucial for isolating the desired 3-Nitro-2-naphthaldehyde isomer from reaction mixtures.
Precursor Innovation: Exploring alternative starting materials and synthetic pathways that avoid hazardous intermediates is essential for enhancing the safety and scalability of the synthesis process.
Exploration of Unconventional Reactivity Patterns
The interplay between the aldehyde and nitro functional groups on the extended π-system of the naphthalene ring suggests a rich and complex reactivity profile that is yet to be fully explored.
Areas for Future Investigation:
Photochemical Reactions: Research into the photochemical behavior of this compound could uncover novel transformations and applications, similar to how related compounds like 1-nitro-2-naphthaldehyde (B10353) transform into a nitroso acid upon UV irradiation.
Selective Reductions: A significant area of interest is the selective reduction of the nitro group in the presence of the aldehyde. This transformation is a key step in the activation of certain fluorescent probes and could be leveraged for creating targeted therapeutic agents.
Multicomponent Reactions: The compound's structure makes it an ideal candidate for use in multicomponent reactions to build complex molecular architectures, such as heterocyclic frameworks, in a single step.
Integration into Advanced Functional Materials
The inherent electronic and structural properties of this compound make it a promising precursor for the synthesis of advanced functional materials with tailored optical and electronic properties.
Potential Applications:
Fluorescent Probes: A major emerging application for nitroaromatic compounds is in the development of fluorescent probes for detecting hypoxic conditions in tumors. This compound could serve as a key building block for sensors where the bioreduction of the nitro group in a low-oxygen environment triggers a fluorescent response, enabling real-time imaging.
Schiff Base Derivatives: The aldehyde group allows for the straightforward synthesis of Schiff bases. By reacting this compound with various amines, a library of ligands can be created. These ligands can then be used to form metal complexes with potential applications in catalysis, bioimaging, and materials science.
Computational Design and Prediction of Novel Derivatives
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel derivatives of this compound for specific applications. By using theoretical models, researchers can predict the properties of new molecules before undertaking laborious and costly laboratory synthesis.
Computational Methodologies to be Employed:
Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, stability, and reactivity of new derivatives. This allows for the in silico screening of candidates for desired properties, such as specific light absorption/emission wavelengths or enhanced chemical reactivity.
Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry, 2D and 3D-QSAR models can be developed to predict the biological activity of a series of derivatives. This approach can identify key structural features required for a desired therapeutic effect and guide the design of more potent compounds.
Bridging Fundamental Research to Applied Chemical Technologies
Translating the fundamental understanding of this compound's chemistry into practical applications represents a significant but achievable challenge. This process requires a multidisciplinary approach connecting synthetic chemistry with materials science, computational modeling, and biomedical engineering. For instance, the development of efficient synthetic routes (Section 8.1) is the first step toward the cost-effective production of advanced hypoxia sensors (Section 8.3). Similarly, insights from computational studies (Section 8.4) can directly inform the synthesis of new materials with optimized performance, closing the loop between theoretical prediction and real-world application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₇NO₃ | |
| Molecular Weight | 201.18 g/mol | |
| CAS Number | 73428-05-4 | |
| Melting Point | 122 °C | |
| Boiling Point (Predicted) | 354 °C | |
| Water Solubility (Predicted) | 0.141 g/L |
| LogP (Octanol-Water) | 2.5 | |
Q & A
Basic Research Questions
Q. How is 3-Nitro-2-naphthaldehyde utilized as a precursor in synthesizing amino-substituted naphthalene derivatives?
- Methodological Answer : this compound is reduced to 3-Amino-2-naphthaldehyde using iron powder in an alcoholic medium with hydrochloric acid. The reaction produces FeCl₃ as a byproduct, which can be removed via filtration and subsequent purification steps like recrystallization . Alternative reducing agents (e.g., catalytic hydrogenation) may also be employed, depending on reaction scale and purity requirements.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and substituent positions, while Infrared (IR) spectroscopy confirms the presence of nitro (-NO₂) and aldehyde (-CHO) groups. Mass spectrometry (MS) validates molecular weight, and High-Performance Liquid Chromatography (HPLC) assesses purity. Structural data (InChI, SMILES) from databases like PubChem aid in spectral interpretation .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and lab coats. Work in a fume hood to avoid inhalation exposure. In case of skin contact, wash immediately with soap and water. Store in a cool, dry place away from oxidizing agents, referencing safety guidelines for analogous nitroaromatic compounds .
Advanced Research Questions
Q. What reaction mechanisms govern the reduction of this compound to 3-Amino-2-naphthaldehyde?
- Methodological Answer : The reduction involves a multi-step process:
Nitro group activation : Protonation of the nitro group in acidic conditions.
Electron transfer : Iron donates electrons, converting -NO₂ to -NH₂ via intermediates (e.g., nitroso, hydroxylamine).
Byproduct management : FeCl₃ precipitates and is filtered. Kinetic monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Q. How does this compound participate in heterocyclic compound synthesis?
- Methodological Answer : It serves as a key reactant in condensation reactions. For example, with methyl acetoacetate under one-pot conditions, it forms benzo[g]quinoline derivatives. Optimized conditions include refluxing in ethanol with catalytic acid and monitoring via surface plasmon resonance (SPR) for intermediate stability .
Q. What computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution and frontier molecular orbitals (HOMO/LUMO). The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, predicts reactivity in electrophilic substitutions. Software like Gaussian or ORCA implements these models .
Q. How do nitro and aldehyde groups influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer : The nitro group (-NO₂) is a meta-directing, electron-withdrawing group, while the aldehyde (-CHO) is ortho/para-directing. Competition between these effects is studied via bromination or nitration reactions, with product ratios analyzed by GC-MS. Computational simulations (DFT) validate experimental outcomes .
Q. What advanced techniques detect trace impurities in this compound?
- Methodological Answer : Solid-Phase Extraction (SPE) coupled with HPLC-MS/MS achieves ppb-level sensitivity. Isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) correct for matrix effects. Method validation includes spike-recovery tests and linearity assessments across concentration ranges .
Q. How can diazotization reactions functionalize this compound?
- Methodological Answer : Diazotization of the amino derivative (3-Amino-2-naphthaldehyde) with NaNO₂/HCl generates diazonium salts, which couple with phenols or amines to form azo dyes. Reaction conditions (pH, temperature) are optimized via UV-Vis spectroscopy to track coupling efficiency .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Reduction Byproduct | FeCl₃ | |
| Condensation Product Example | Benzo[g]quinoline | |
| Directing Effects | Nitro (meta), Aldehyde (ortho/para) | |
| Detection Limit (HPLC-MS/MS) | <1 ppb |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
